

Application Notes: Synthesis of Bioactive Molecules Using N-Boc-3-aminophenylacetic Acid

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Compound of Interest

Compound Name: *N*-Boc-3-aminophenylacetic Acid

Cat. No.: B053512

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Introduction

N-Boc-3-aminophenylacetic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a protected amine and a carboxylic acid on a phenylacetic acid scaffold, allows for its incorporation into a diverse range of molecular architectures. This key intermediate is particularly useful in the synthesis of peptide-based therapeutics, enzyme inhibitors, and receptor antagonists. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions, enabling further functionalization of the amine group. These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing **N-Boc-3-aminophenylacetic acid**, with a focus on the development of a potent gastrin/cholecystokinin-B (CCK-B) receptor antagonist.

Featured Bioactive Molecule: YF476 (Netazepide)

YF476, also known as Netazepide, is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist that has been investigated for the treatment of gastroesophageal reflux disease (GORD) and gastric neuroendocrine tumors.^{[1][2][3]} The synthesis of YF476 showcases the utility of a 3-aminophenylacetic acid derivative in constructing complex, biologically active molecules.

Biological Activity of YF476 (Netazepide)

The biological activity of YF476 has been extensively characterized, demonstrating its high affinity and selectivity for the gastrin/CCK-B receptor.[1][4]

Parameter	Receptor	Value	Species
Ki	Gastrin/CCK-B	0.068 nM	Rat (brain)
Gastrin/CCK-B	0.62 nM	Canine (cloned)	
Gastrin/CCK-B	0.19 nM	Human (cloned)	
CCK-A	>280 nM	Rat (pancreas)	
ED50 (intravenous)	Pentagastrin-induced acid secretion	0.0086 μ mol/kg	Rat
Pentagastrin-induced acid secretion		0.018 μ mol/kg	Dog
ED50 (oral)	Pentagastrin-induced acid secretion	0.020 μ mol/kg	Dog

Table 1: Biological activity data for YF476 (Netazepide).[1][4]

Experimental Protocols

The synthesis of bioactive molecules from **N-Boc-3-aminophenylacetic acid** typically involves two key transformations: amide bond formation and Boc deprotection, followed by further functionalization. While a detailed, step-by-step protocol for the industrial synthesis of YF476 is proprietary, the following protocols outline the general and essential procedures for the key chemical transformations involved, based on established synthetic methodologies.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes the coupling of **N-Boc-3-aminophenylacetic acid** with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

- **N-Boc-3-aminophenylacetic acid**
- Amine of interest
- EDC·HCl
- HOBr
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **N-Boc-3-aminophenylacetic acid** (1.0 eq) and HOBr (1.2 eq) in anhydrous DMF.
- Add the amine of interest (1.1 eq) to the solution.
- Add DIPEA (2.5 eq) to the reaction mixture.
- Cool the mixture to 0 °C in an ice bath.
- Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to liberate the free amine for subsequent reactions.

Materials:

- Boc-protected compound
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

- Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
- Stir for an additional 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

- Upon completion, remove the solvent and excess TFA under reduced pressure.
- To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL).
- The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous NaHCO_3 solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.^[4]

Protocol 3: Urea Formation from a 3-Aminophenyl Derivative

The synthesis of YF476 involves the formation of a urea linkage. This protocol provides a general method for the formation of an unsymmetrical urea from an amine.

Materials:

- 3-Aminophenyl derivative (e.g., the deprotected product from Protocol 2)
- Isocyanate (R-N=C=O) or a suitable carbamoylating agent
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, DIPEA) (optional, depending on the carbamoylating agent)

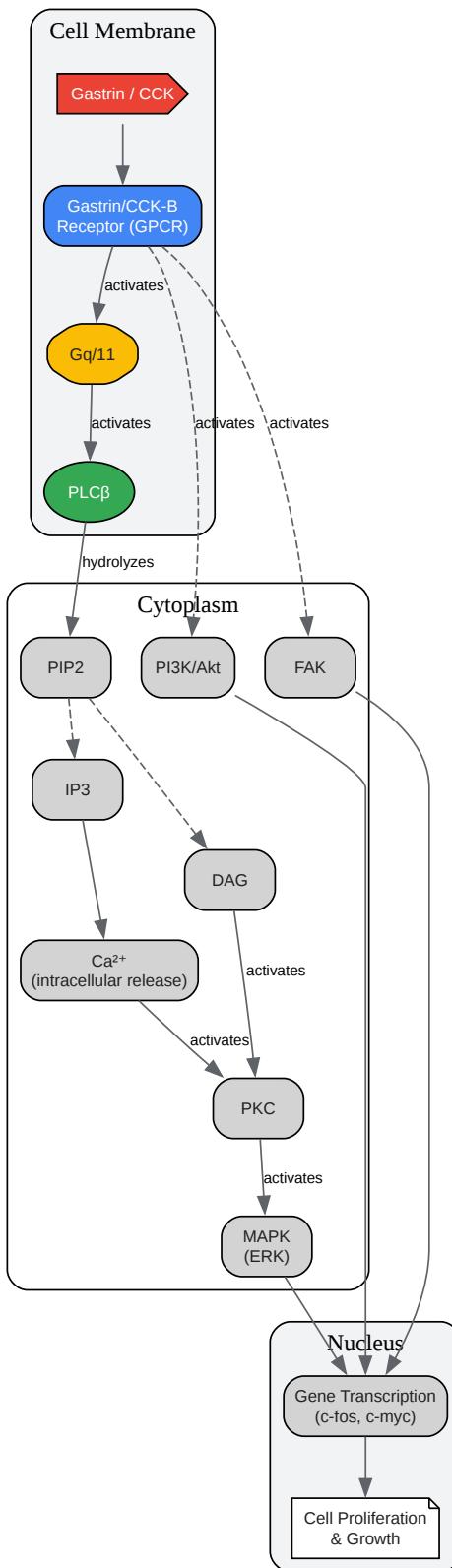
Procedure:

- Dissolve the 3-aminophenyl derivative (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
- If required, add a tertiary amine base (1.1 eq).
- Slowly add the isocyanate (1.0 eq) or other carbamoylating agent to the stirred solution at room temperature or 0 °C, depending on the reactivity of the reagents.

- Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.
- Upon completion, the reaction mixture may be concentrated under reduced pressure.
- The crude product can be purified by crystallization or silica gel column chromatography.

Visualizations

Synthetic Workflow for Bioactive Molecules from N-Boc-3-aminophenylacetic Acid



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